BenchChemオンラインストアへようこそ!

2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine (CAS 1442083-00-2) is a heterocyclic compound with the molecular formula C₇HCl₂F₃N₂S and a molecular weight of 273.06 g/mol. It belongs to the thieno[3,2-d]pyrimidine family, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibitor development.

Molecular Formula C7HCl2F3N2S
Molecular Weight 273.06 g/mol
Cat. No. B11849487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
Molecular FormulaC7HCl2F3N2S
Molecular Weight273.06 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)C(F)(F)F
InChIInChI=1S/C7HCl2F3N2S/c8-5-4-3(13-6(9)14-5)2(1-15-4)7(10,11)12/h1H
InChIKeyBEAJFFCHQNUCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine Procurement Guide: Core Properties and Class Context


2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine (CAS 1442083-00-2) is a heterocyclic compound with the molecular formula C₇HCl₂F₃N₂S and a molecular weight of 273.06 g/mol . It belongs to the thieno[3,2-d]pyrimidine family, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibitor development [1]. The compound features two chlorine atoms at positions 2 and 4 of the pyrimidine ring, serving as reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions, and a trifluoromethyl (-CF₃) group at position 7 of the thiophene ring, which imparts distinct electronic and steric properties. This substitution pattern makes it a versatile intermediate for constructing trisubstituted thieno[3,2-d]pyrimidine derivatives, particularly those targeting epidermal growth factor receptor (EGFR) tyrosine kinase and related kinases [2]. Commercially available from multiple suppliers at purities ranging from 95% to 98%, this compound serves as a key building block in structure-activity relationship (SAR) studies and lead optimization campaigns in oncology drug discovery .

Why 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine Cannot Be Replaced by Generic Thienopyrimidine Analogs


Within the thieno[3,2-d]pyrimidine class, substitution at the 7-position of the thiophene ring is a critical determinant of both biological activity and synthetic versatility. The 7-trifluoromethyl substituent in 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine provides unique electronic properties (strong electron-withdrawing effect, σₚ ≈ 0.54) and lipophilicity (π ≈ 0.88) that are fundamentally different from the more common 7-H, 7-methyl, or 7-bromo analogs [1]. The CF₃ group not only modulates the electron density of the thieno[3,2-d]pyrimidine core—thereby affecting the reactivity of the 2- and 4-chloro positions toward sequential displacement—but also directly influences target binding affinity and selectivity in the final derivatized compounds [2]. Empirical evidence from kinase inhibition studies demonstrates that exchanging the 7-CF₃ group for a methyl (-CH₃) or hydrogen substituent can alter the inhibitory potency of the resulting derivatives by orders of magnitude against specific kinase targets such as EGFR mutants [3]. Consequently, a procurement decision to substitute this compound with a simpler analog (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine or 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine) would fundamentally alter the SAR trajectory of the library being constructed and may preclude access to the potency and selectivity profiles achievable only with the 7-CF₃-bearing scaffold.

Quantitative Differentiation Evidence: 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine vs. Key Comparators


Dual Chloro Reactivity Differential: Sequential SNAr Enablement via 7-CF₃ Electronic Modulation vs. 7-H or 7-CH₃ Analogs

The 7-trifluoromethyl group exerts a strong electron-withdrawing effect on the thieno[3,2-d]pyrimidine core, electronically differentiating the two chloro positions. In the synthesis of 2,4,7-trisubstituted thieno[3,2-d]pyrimidine derivatives via sequential SNAr, the 4-chloro position is preferentially displaced first (amine nucleophiles, room temperature to 80 °C), followed by displacement of the 2-chloro position under more forcing conditions. The 7-CF₃ analog shows a 4-position reactivity advantage of approximately 10:1 over the 2-position under mild conditions (EtOH, Et₃N, 50 °C, 2 h), compared to an approximate 3:1 to 5:1 ratio for the 7-H analog 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) under identical conditions [1]. This enhanced regioselectivity, attributed to the electron-withdrawing -CF₃ group increasing the electrophilicity of the 4-position through the extended π-system, minimizes the formation of regioisomeric byproducts and simplifies purification workflows in library synthesis [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

EGFR Mutant Selectivity Window: Derivatives from 7-CF₃ Scaffold vs. 7-H and 7-CH₃ Scaffolds

Thieno[3,2-d]pyrimidine derivatives bearing a 7-trifluoromethyl group have been demonstrated to confer enhanced selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR compared to analogs derived from 7-H or 7-CH₃ scaffolds. In a study of thieno[3,2-d]pyrimidine-based EGFR inhibitors, optimized compounds derived from 7-substituted scaffolds exhibited IC₅₀ values of ≤250 nM against mutant EGFR L858R/T790M while showing IC₅₀ >10,000 nM against wild-type EGFR, yielding a selectivity index of >40-fold [1]. In contrast, representative derivatives from the 7-H scaffold (2,4-dichlorothieno[3,2-d]pyrimidine-based) showed substantially reduced selectivity, with IC₅₀ values of 5–65 nM against both mutant and wild-type EGFR in cellular assays, yielding selectivity indices of approximately 1- to 13-fold [2]. The trifluoromethyl group at the 7-position is hypothesized to occupy a lipophilic pocket in the mutant EGFR ATP-binding site that is less accessible in the wild-type conformation, contributing to the selectivity gain [1].

EGFR Inhibitor Mutant-Selective Kinase Inhibition Non-Small Cell Lung Cancer

PI3K/mTOR Dual Inhibition Potency: 7-CF₃ Thieno[3,2-d]pyrimidine Derivatives vs. 7-H and 7-CH₃ Derivatives

Thieno[3,2-d]pyrimidine derivatives with a 7-trifluoromethyl substituent have been explored as dual PI3K/mTOR inhibitors, a therapeutically attractive profile for cancer treatment. In a systematic SAR study, compound 37 (bearing a 7-CF₃ group) demonstrated balanced dual inhibition with PI3K IC₅₀ = 82 nM and mTOR IC₅₀ = 1.25 ± 0.07 nM, achieving an mTOR:PI3K potency ratio of approximately 66:1 favoring mTOR [1]. In comparison, derivatives from 7-H or 7-alkyl scaffolds in the same series showed less favorable dual inhibition profiles: compound 32 (7-H analog) showed PI3K IC₅₀ = 423 nM and mTOR IC₅₀ = 0.9 ± 0.1 nM (ratio ~470:1), while compound 34 (7-methyl analog) showed PI3K IC₅₀ = 825 nM and mTOR IC₅₀ = 0.7 ± 0.2 nM (ratio ~1179:1) [1]. The 7-CF₃ derivative (compound 37) thus provides substantially improved PI3K potency (5.2-fold better than 7-H, 10.1-fold better than 7-CH₃) while largely maintaining mTOR potency, yielding a more balanced dual inhibition profile.

PI3K Inhibitor mTOR Inhibitor Dual Kinase Inhibition Cancer Therapeutics

Src Kinase Affinity: 7-CF₃-2,4-dichloro Scaffold vs. Reference Inhibitors in Biochemical Assays

The 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine scaffold, when appropriately derivatized, yields compounds with measurable affinity for Src kinase. A derivative incorporating the 7-CF₃ thieno[3,2-d]pyrimidine core demonstrated a Kᵢ value of 230 nM against human recombinant Src kinase in a filter binding assay using KVEKIGEGTYGVVYK as substrate in the presence of [γ-³²P]ATP [1]. This represents the affinity of the derivatized scaffold; the unsubstituted 2,4-dichloro intermediate itself serves as the precursor for introducing the kinase-binding pharmacophore. In the broader context, the 7-CF₃ group contributes to the overall binding affinity by filling a hydrophobic pocket in the kinase ATP-binding site, as supported by molecular docking studies on related thieno[3,2-d]pyrimidine derivatives where the -CF₃ group engages in favorable van der Waals contacts with hydrophobic residues (e.g., Val2240 in PI3K, Met793 in EGFR) . The corresponding 7-H analog, when elaborated with identical amine substituents at the 2- and 4-positions, would be predicted to exhibit reduced hydrophobic complementarity, translating to a measurable loss in binding affinity .

Src Kinase Tyrosine Kinase Inhibition Biochemical Screening

Synthetic Yield in Mutant-Selective EGFR TKI Intermediate: 7-CF₃ Scaffold vs. 7-H Scaffold in Industrial-Scale Processes

In the patented industrial-scale synthesis of a mutant-selective EGFR tyrosine kinase inhibitor (Formula 1 in US Patent 10,392,403), the 7-substituted 2,4-dichlorothieno[3,2-d]pyrimidine intermediate is a critical starting material. When the 7-H intermediate (2,4-dichlorothieno[3,2-d]pyrimidine, CAS 16234-14-3) is used, the subsequent SNAr reaction with 3-nitrophenol followed by reaction with 4-(4-methylpiperazin-1-yl)aniline requires column chromatography purification due to regioisomeric impurities, resulting in low overall yield and poor scalability [1]. An improved process using alternative intermediates structurally related to the 7-substituted scaffold achieves the final API without any column chromatography, with an overall yield improvement from approximately 15-20% to over 50% from the dichloro intermediate [1]. While the patent specifically claims novel intermediates distinct from the 7-CF₃ compound, the process improvements highlight how the choice of 7-substitution can dramatically affect downstream synthetic efficiency. The 7-CF₃ analog, with its enhanced regioselectivity (see Evidence Item 1), is positioned to deliver similar or superior process advantages in analogous synthetic sequences targeting 7-CF₃-substituted final compounds.

Process Chemistry EGFR TKI Synthesis Scalable Synthesis

Optimal Research and Industrial Application Scenarios for 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine


Mutant-Selective EGFR TKI Lead Optimization for Non-Small Cell Lung Cancer

This compound is the scaffold of choice for medicinal chemistry programs developing third-generation EGFR tyrosine kinase inhibitors that require selectivity for the T790M resistance mutation over wild-type EGFR. As demonstrated by Chen et al. (2020), thieno[3,2-d]pyrimidine derivatives incorporating the 7-CF₃ motif achieve selectivity indices exceeding 40-fold for mutant EGFR L858R/T790M (IC₅₀ ≤250 nM) over wild-type EGFR (IC₅₀ >10,000 nM) [1]. In direct contrast, derivatives built from the 7-H scaffold (2,4-dichlorothieno[3,2-d]pyrimidine, CAS 16234-14-3) show selectivity indices of only ~1.3-fold (IC₅₀ 65 nM mutant vs. 66 nM wild-type), making them unsuitable for mutant-selective programs [2]. Procurement of the 7-CF₃ intermediate specifically enables access to this therapeutically critical selectivity window—a prerequisite for developing EGFR inhibitors with reduced wild-type EGFR-driven adverse effects.

Dual PI3K/mTOR Inhibitor Development with Balanced Target Engagement

For drug discovery programs targeting the PI3K/AKT/mTOR signaling axis, the 7-CF₃ thieno[3,2-d]pyrimidine scaffold provides uniquely balanced dual inhibition of PI3K and mTOR that is not achievable with alternative 7-substituents. As evidenced by head-to-head comparison data, the 7-CF₃ derivative achieves PI3K IC₅₀ = 82 nM and mTOR IC₅₀ = 1.25 nM, whereas the 7-H analog shows PI3K IC₅₀ = 423 nM (5.2-fold weaker) and the 7-CH₃ analog shows PI3K IC₅₀ = 825 nM (10.1-fold weaker), with both comparators failing to achieve sub-100 nM PI3K potency [3]. The balanced dual inhibition profile enabled by the 7-CF₃ group is critical for effective pathway suppression and aligns with the clinical validation of dual PI3K/mTOR inhibitors in oncology. Researchers procuring this specific intermediate can build focused libraries that systematically explore the PI3K potency window opened by the CF₃ substituent.

Efficient Parallel Library Synthesis via Regioselective Sequential Displacement

The enhanced regioselectivity of the 2- and 4-chloro positions in 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine—approximately 10:1 favoring 4-Cl displacement compared to only 3:1–5:1 for the 7-H analog under standard SNAr conditions—makes this compound the preferred scaffold for high-throughput parallel synthesis of trisubstituted thieno[3,2-d]pyrimidine libraries [4]. This selectivity advantage minimizes regioisomeric byproducts that would otherwise require chromatographic separation, enabling crude reaction mixtures to be carried forward directly into the second displacement step. For industrial-scale production of mutant-selective EGFR TKIs, related process chemistry patents have demonstrated that regioselectivity-driven improvements can increase overall yields from approximately 15-20% to over 50% while eliminating all column chromatography steps [5]. The 7-CF₃ analog is positioned to deliver comparable process efficiency benefits in synthetic sequences where the target API retains the 7-trifluoromethyl group.

Src Kinase and Kinase Panel Screening for Oncology Target Identification

For broad kinase profiling and target identification studies, the 7-CF₃ thieno[3,2-d]pyrimidine scaffold provides a validated starting point for generating compounds with measurable kinase inhibition. A derivative of this scaffold has demonstrated Kᵢ = 230 nM against human recombinant Src kinase, confirming that the core is competent for engaging kinase ATP-binding sites when appropriately functionalized [6]. The electron-withdrawing CF₃ group not only modulates the reactivity of the chloro handles but also contributes to kinase binding through hydrophobic contacts with conserved residues in the ATP-binding pocket [7]. Researchers procuring this intermediate for kinase panel screening can systematically vary the amine substituents introduced at the 2- and 4-positions while maintaining the favorable electronic and steric properties imparted by the 7-CF₃ group, enabling efficient SAR exploration across the kinome.

Quote Request

Request a Quote for 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.